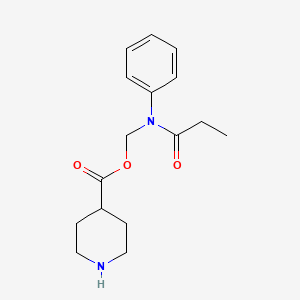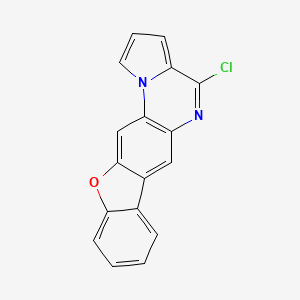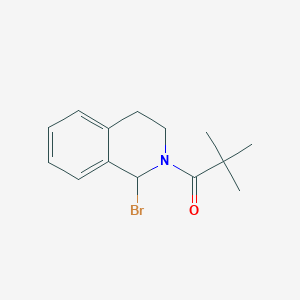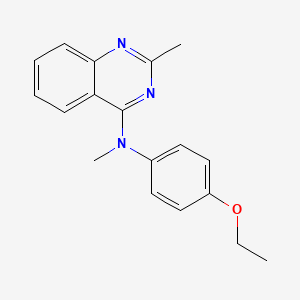
1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a complex organic compound characterized by the presence of a bromine atom, a nitro group, and an isoquinoline moiety
準備方法
The synthesis of 1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor isoquinoline compound, followed by nitration and subsequent functionalization to introduce the ethanone group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
化学反応の分析
1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as hydroxide ions or amines replace the bromine atom, forming new derivatives.
科学的研究の応用
1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Utilized in the development of new materials with unique properties, such as polymers or advanced composites.
作用機序
The mechanism of action of 1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The bromine and nitro groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to desired biological effects.
類似化合物との比較
1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can be compared with similar compounds such as:
1-(7-Chloro-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
1-(7-Bromo-6-amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanone:
This compound’s unique combination of functional groups makes it a valuable subject for research and development in various scientific fields.
特性
分子式 |
C11H11BrN2O3 |
|---|---|
分子量 |
299.12 g/mol |
IUPAC名 |
1-(7-bromo-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C11H11BrN2O3/c1-7(15)13-3-2-8-5-11(14(16)17)10(12)4-9(8)6-13/h4-5H,2-3,6H2,1H3 |
InChIキー |
VKQYCKCIMNUGPS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCC2=CC(=C(C=C2C1)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(6S,9R,10S,11S,13S,16R,17R)-17-acetyl-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B11833288.png)

![2-(4-Chlorophenyl)-2H-pyrazolo[4,3-c]isoquinolin-3-ol](/img/structure/B11833301.png)

![5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylic acid](/img/structure/B11833317.png)
![methyl 4-((N-benzyl-8-chloro-1-methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamido)methyl)benzoate](/img/structure/B11833330.png)
